molecular formula C11H11BrN2O2 B6259019 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione CAS No. 1500958-16-6

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No. B6259019
CAS RN: 1500958-16-6
M. Wt: 283.1
InChI Key:
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Description

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione, also known as 5-bromo-2-methyl-1,3-diazinane-2,4-dione, is a heterocyclic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds and has been used in medicinal chemistry, materials science, and other areas of research.

Scientific Research Applications

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione has been used in a variety of scientific research applications. It has been used in medicinal chemistry as a key intermediate in the synthesis of various compounds, including anti-inflammatory and anti-cancer agents. It has also been used in materials science as an important precursor in the synthesis of polymers and liquid crystals. Furthermore, it has been used as a starting material in the synthesis of various heterocyclic compounds, such as thiazoles, pyridines, and pyrazoles.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione is not well understood. However, it is believed to act as a Lewis acid, meaning that it can act as a catalyst for certain reactions. It is also believed to be able to form complexes with metals, which can then be used to catalyze other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione are not well understood. However, it is believed to be non-toxic and non-irritating, making it a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione is its versatility in the synthesis of various compounds. It can be used as a starting material in the synthesis of a wide variety of compounds, including anti-inflammatory and anti-cancer agents, polymers, and liquid crystals. Furthermore, it is non-toxic and non-irritating, making it safe for use in laboratory experiments.
One limitation of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione is that it is not a particularly efficient compound. Its yield is only around 70-85%, meaning that a relatively large amount of the compound is lost in the synthesis process. Furthermore, its mechanism of action is not well understood, making it difficult to predict the outcome of certain reactions.

Future Directions

There are a number of potential future directions for 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione. One potential direction is to explore its use as a precursor for the synthesis of new compounds, such as anti-inflammatory and anti-cancer agents. Another potential direction is to explore its use as a catalyst in the synthesis of polymers and liquid crystals. Additionally, further research could be conducted to better understand its mechanism of action, which could lead to improved yields and more efficient syntheses. Finally, further research could be conducted to explore its potential applications in other areas of research, such as materials science and medicinal chemistry.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione is achieved through a multi-step process. The first step involves the reaction of 2-bromo-5-methylphenol and 2-methyl-1,3-diazinane-2,4-dione in the presence of anhydrous aluminum chloride. This reaction yields the desired product in approximately 85% yield. The second step involves the reaction of the product from the first step with bromine in the presence of a base, such as sodium hydroxide, to yield 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dionethyl-1,3-diazinane-2,4-dione in approximately 70% yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione involves the reaction of 5-bromo-2-methylbenzoic acid with ethyl glycinate to form the corresponding amide. This amide is then cyclized with phosgene to form the desired product.", "Starting Materials": [ "5-bromo-2-methylbenzoic acid", "ethyl glycinate", "phosgene" ], "Reaction": [ "Step 1: 5-bromo-2-methylbenzoic acid is reacted with ethyl glycinate in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The amide is then cyclized with phosgene in the presence of a base such as triethylamine to form 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

1500958-16-6

Product Name

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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